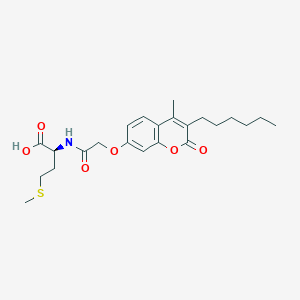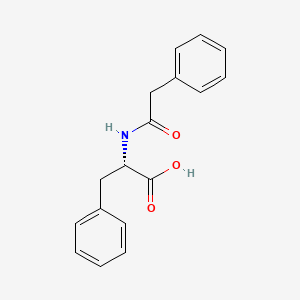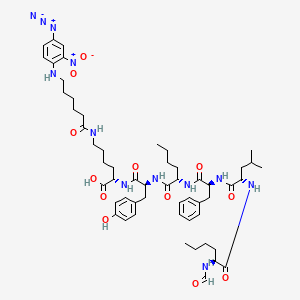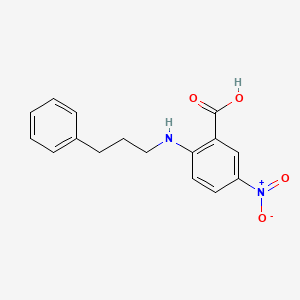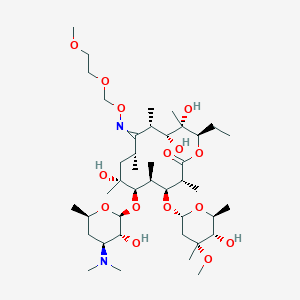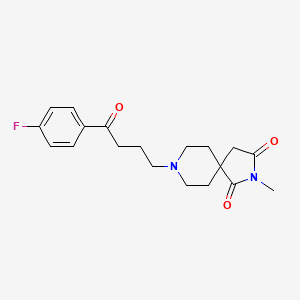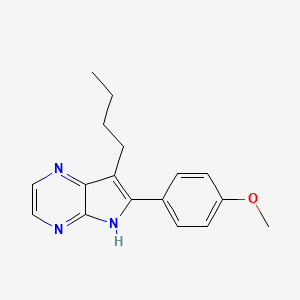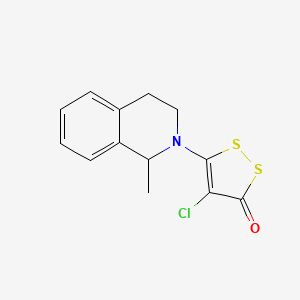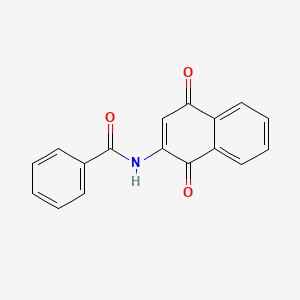
N-(1,4-dioxonaphthalen-2-yl)benzamide
Overview
Description
Mechanism of Action
PPM-18, also known as N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, 2-Benzoylamino-1,4-naphthoquinone, N-(1,4-dioxonaphthalen-2-yl)benzamide, or NQN-1, is a naphthoquinone compound with intriguing biological properties .
Target of Action
PPM-18 primarily targets the AMP-activated protein kinase (AMPK) pathway . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis, playing a significant role in cellular proliferation, growth, and survival.
Mode of Action
PPM-18 interacts with its targets by activating AMPK, while repressing the PI3K/AKT and mTORC1 pathways in bladder cancer cells . This dual action of activation and repression leads to significant changes in the cellular environment, promoting autophagy and apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by PPM-18 is the AMPK signaling pathway. Activation of AMPK leads to the inhibition of the mTORC1 and PI3K/AKT pathways, which are crucial for cell growth and survival . This results in the induction of autophagy, a cellular process that breaks down unnecessary or dysfunctional components, and apoptosis, a form of programmed cell death .
Result of Action
The activation of AMPK and the subsequent repression of the PI3K/AKT and mTORC1 pathways by PPM-18 lead to a significant suppression of proliferation and induction of apoptosis in bladder cancer cells . Additionally, PPM-18 induces a significant autophagic effect on bladder cancer cells, which profoundly promotes apoptotic cell death .
Biochemical Analysis
Biochemical Properties
PPM-18 interacts with various biomolecules in biochemical reactions. It inhibits the expression of inducible nitric oxide synthase (iNOS), an enzyme that catalyzes the oxidation of the amino acid L-arginine to form nitric oxide . This interaction suggests that PPM-18 may play a role in modulating cellular signaling pathways.
Cellular Effects
PPM-18 has significant effects on various types of cells and cellular processes. It has been shown to inhibit nitrite production, iNOS mRNA accumulation, and iNOS protein expression in rat alveolar macrophages . Additionally, PPM-18 has been found to decrease the production of tumor necrosis factor α, a cytokine involved in systemic inflammation .
Molecular Mechanism
At the molecular level, PPM-18 exerts its effects through several mechanisms. It inhibits the expression of iNOS by blocking the binding of nuclear transcription factor κB (NF-κB) to the promoter . This suggests that PPM-18 may influence gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Over time, PPM-18 has been observed to maintain its inhibitory effects on iNOS expression in laboratory settings . Detailed information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is not currently available.
Dosage Effects in Animal Models
In animal models, the effects of PPM-18 vary with different dosages. For instance, in rats, intravenous pretreatment with PPM-18 (15 mg/kg) maintained a significantly higher mean arterial pressure compared with controls treated with lipopolysaccharides (LPS) . In mice, PPM-18 (5 or 15 mg/kg) dose-dependently decreased lethality induced by LPS .
Metabolic Pathways
Given its inhibitory effects on iNOS, it is likely that PPM-18 interacts with pathways involving nitric oxide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
PPM-18 can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthetic route typically involves the formation of a naphthoquinone moiety, which is a key structural component of PPM-18. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of PPM-18 involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality PPM-18. The use of advanced technologies such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PPM-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: PPM-18 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of PPM-18 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving PPM-18 can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PPM-18 may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of various substituted naphthoquinone compounds .
Scientific Research Applications
PPM-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: PPM-18 is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: PPM-18 is employed in biological studies to investigate its effects on cellular processes such as autophagy and apoptosis.
Medicine: PPM-18 has shown potential as an anti-cancer agent, particularly in the treatment of bladder cancer.
Industry: PPM-18 is used in the development of anti-inflammatory drugs and other therapeutic agents.
Comparison with Similar Compounds
PPM-18 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Vitamin K: PPM-18 is an analog of Vitamin K and shares a naphthoquinone moiety with it.
Naphthoquinone Derivatives: Other naphthoquinone derivatives may have similar structural features but differ in their biological activities and mechanisms of action.
PPM-18 stands out due to its potent inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells binding and its ability to induce autophagy and apoptosis in cancer cells .
Properties
IUPAC Name |
N-(1,4-dioxonaphthalen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10H,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQBWSIGJFXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274449 | |
| Record name | ppm-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65240-86-0 | |
| Record name | MLS002693850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ppm-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of PPM-18?
A1: Research suggests that PPM-18 interacts with multiple cellular pathways, including:
- AMP-activated protein kinase (AMPK): PPM-18 activates AMPK, a key regulator of energy homeostasis and cell survival. []
- PI3K/AKT pathway: This pathway, often implicated in cell growth and proliferation, is repressed by PPM-18. []
- mTORC1 pathway: Another pathway involved in cell growth and metabolism that is inhibited by PPM-18. []
- Nitric oxide synthase (NOS), specifically inducible NOS (iNOS): PPM-18 has been shown to inhibit iNOS expression, thereby reducing nitric oxide production. [, ]
- Nuclear factor-kappa B (NF-κB): PPM-18 suppresses the activation of NF-κB, a transcription factor involved in inflammation. [, ]
Q2: How does PPM-18 influence apoptosis and autophagy in cancer cells?
A2: Studies indicate that PPM-18 induces both apoptosis (programmed cell death) and autophagy (a process of cellular self-degradation) in bladder cancer cells. These processes are believed to be mediated by AMPK activation and ROS production. []
Q3: What is the role of reactive oxygen species (ROS) in PPM-18's mechanism of action?
A3: PPM-18 treatment leads to a significant accumulation of ROS in bladder cancer cells. Scavenging these ROS mitigates AMPK activation and rescues cells from PPM-18-induced autophagy and apoptosis. This suggests that ROS act as upstream signaling molecules in PPM-18's mechanism. []
Q4: How does PPM-18 impact the inflammatory response?
A4: PPM-18 demonstrates anti-inflammatory properties by inhibiting iNOS expression and NF-κB activation, leading to a decrease in the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). [, ]
Q5: What is the significance of PPM-18's effect on IκBα?
A5: PPM-18 stabilizes IκBα, an inhibitor of NF-κB, by preventing its degradation. This stabilization contributes to the suppression of NF-κB activation and the subsequent downstream inflammatory response. [, ]
Q6: What is the molecular formula and weight of PPM-18?
A6: The molecular formula of PPM-18 is C17H11NO3. Its molecular weight is 277.27 g/mol. []
Q7: What spectroscopic data are available for characterizing PPM-18?
A7: Several spectroscopic techniques have been employed to characterize PPM-18:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR data reveals the presence of characteristic signals for the aromatic protons and the amide proton, providing insights into the compound's structure. [, ]
- Infrared (IR) Spectroscopy: IR spectra exhibit characteristic peaks corresponding to the carbonyl (C=O), amine (N-H), and aromatic ring vibrations, confirming the presence of key functional groups in PPM-18. [, , ]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry analysis has been used to study the fragmentation patterns of PPM-18 and related derivatives, providing information about the molecule's structure and fragmentation pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


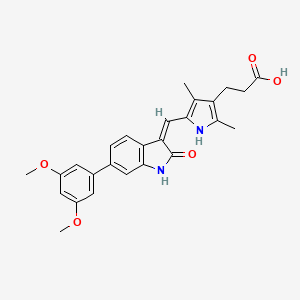
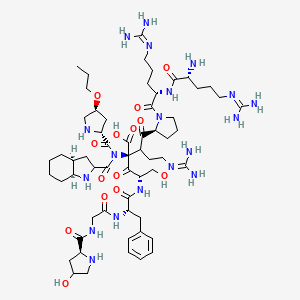

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
